molecular formula C8H8BBrO2 B15157288 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B15157288
M. Wt: 226.86 g/mol
InChI Key: QLJACYVJZFJJNI-UHFFFAOYSA-N
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Description

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boron and bromine atoms in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the bromination of a precursor benzo[c][1,2]oxaborol compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol depends on its specific application. In medicinal chemistry, boron-containing compounds often act by inhibiting enzymes through the formation of reversible covalent bonds with active site residues. This interaction can modulate the activity of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to the combination of a bromomethyl group and a boron-containing heterocycle. This dual functionality allows for diverse chemical modifications and applications, making it a valuable compound in both synthetic and applied chemistry.

Properties

Molecular Formula

C8H8BBrO2

Molecular Weight

226.86 g/mol

IUPAC Name

7-(bromomethyl)-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C8H8BBrO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,11H,4-5H2

InChI Key

QLJACYVJZFJJNI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CBr)O

Origin of Product

United States

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